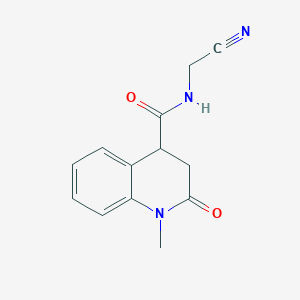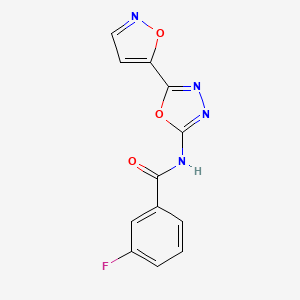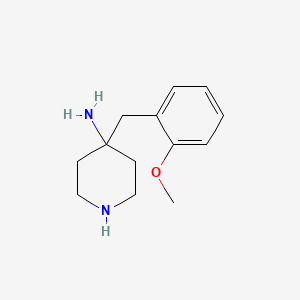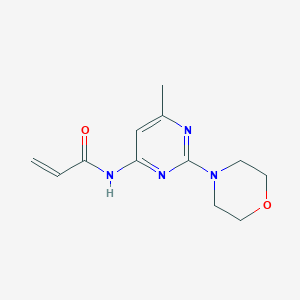
N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cyanoacetamides, which might be similar to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide followed by cycloalkylation with 1,2-dibromoethane .Chemical Reactions Analysis
N-cyanoacetamides, a related class of compounds, are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Synthetic Versatility in Medicinal Chemistry
N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide, as part of the 4-oxoquinoline family, demonstrates significant importance in the field of medicinal chemistry due to its synthetic versatility and potential for various biological activities. Research by Batalha et al. (2019) explores the regioselectivity of N-alkylation reactions within similar 4-oxoquinoline derivatives, emphasizing their pharmacological relevance, particularly in antibacterial and antiviral applications. The study highlights the critical role of the carboxamide unit linked to the 4-oxoquinoline core in enhancing biological activities, which is pertinent to understanding the broader applications of this compound in drug development (Batalha et al., 2019).
Anticancer Potential
Further extending the utility of 4-oxoquinoline derivatives, research into novel 1,2-dihydroquinoline-3-carboxylic acid derivatives has shown promising anticancer effects against the breast cancer MCF-7 cell line. Gaber et al. (2021) synthesized new compounds within this class and evaluated their efficacy, finding that certain derivatives exhibited significant anticancer activity. This suggests that modifications to the 4-oxoquinoline structure, akin to those in this compound, could lead to potent anticancer agents, thereby underscoring the compound's potential in oncological research (Gaber et al., 2021).
Direcciones Futuras
The future directions for research on a compound like “N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide” could include further exploration of its potential as a systemic acquired resistance (SAR) inducer in plants . Additionally, the development of new or more potent chemical inducers through rational design could be a promising area of future research .
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16-11-5-3-2-4-9(11)10(8-12(16)17)13(18)15-7-6-14/h2-5,10H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCDNYPYWOABRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C2=CC=CC=C21)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide](/img/structure/B2754793.png)




![(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2754801.png)


![3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2754805.png)
![3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide](/img/structure/B2754806.png)
![1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B2754808.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754809.png)

